1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine
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Overview
Description
1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine is an organic compound that features a bromine atom, a trifluoroethoxy group, and a propylamine chain attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine typically involves multiple steps:
Bromination: The starting material, 2-(2,2,2-trifluoroethoxy)phenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with a suitable propylamine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
- 5-Bromo-1,3-difluoro-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
1-(5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl)propan-1-amine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the phenyl ring, along with a propylamine chain. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO/c1-2-9(16)8-5-7(12)3-4-10(8)17-6-11(13,14)15/h3-5,9H,2,6,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJOLQXNOKICEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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